Tetrabutylammonium thiocyanate

Vue d'ensemble

Description

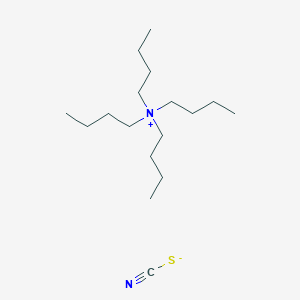

Le thiocyanate de tétrabutylammonium est un sel d’ammonium quaternaire de formule chimique (CH3CH2CH2CH2)4N(SCN)Ce composé est largement utilisé dans divers domaines de la chimie en raison de ses propriétés et de sa réactivité uniques .

Méthodes De Préparation

Le thiocyanate de tétrabutylammonium peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de l’hydroxyde de tétrabutylammonium avec l’acide thiocyanique. La réaction est généralement effectuée en milieu aqueux à température ambiante. Une autre méthode implique la réaction du bromure de tétrabutylammonium avec le thiocyanate de potassium dans un solvant organique .

Analyse Des Réactions Chimiques

Nucleophilic Addition to Tetrazine Ruthenium Complexes

TBAT facilitates regioselective thiocyanate addition to electron-deficient 1,2,4,5-tetrazines coordinated to ruthenium centers. Key findings include:

-

Kinetic data : Second-order rate constants () for reactions with tetrazine complexes:

Tetrazine Complex (M⁻¹s⁻¹) with TBAT [1a]PF₆ 72 [1b]PF₆ 10 -

Mechanistic insight : DFT calculations suggest a kinetic preference for transition states leading to isomer A, stabilized by 3.7–5.1 kcal/mol compared to isomer B intermediates .

Phosphine Sulfurization

TBAT acts as a sulfur-transfer reagent in the synthesis of phosphine sulfides. Critical parameters:

-

Solvent dependence : Reactions proceed optimally in 1,2-dichloroethane (99% yield) vs. <12% in toluene .

-

Proposed mechanism :

-

Scope : Electron-rich triarylphosphines (e.g., PPh₃) convert to sulfides in >90% yield, while electron-deficient substrates require CuI additives .

Thio-/Selenocyanation Reactions

TBAT enables efficient transfer of SCN⁻ or SeCN⁻ to organic substrates:

-

Heterocycles : Imidazo[1,2-a]pyridines undergo electrophilic thiocyanation using TBAT/NIS, achieving 90% yields .

Coordination Chemistry and Solubility Effects

-

Dye-sensitized solar cells (DSSCs) : TBAT⁺ counterions in ruthenium dyes enhance solubility and reduce charge recombination, boosting power conversion efficiency to 11.47% vs. 9.95% for N719 .

-

Ionic interactions : TBAT exhibits slight ionic association in acetonitrile ( at 25°C), with solvation primarily affecting the thiocyanate anion .

Key Trends and Insights

-

Solvent polarity : Dichloromethane and 1,2-dichloroethane optimize TBAT-mediated reactions by stabilizing ionic intermediates .

-

Temperature sensitivity : Most reactions occur efficiently at 25–100°C, avoiding decomposition pathways .

-

Counterion versatility : TBAT’s [Bu₄N]⁺ enhances substrate solubility without altering reaction regioselectivity .

Applications De Recherche Scientifique

Organic Synthesis

Tetrabutylammonium thiocyanate is widely used as a reagent in organic synthesis, particularly in the synthesis of phosphine chalcogenides. The compound acts as a chalcogen atom transfer reagent, allowing for the efficient conversion of phosphines to their corresponding sulfides or selenides.

Case Study: Phosphine Chalcogenation

In a study focused on the chalcogenylation of phosphines, this compound was employed to convert triphenylphosphine into triphenylphosphine sulfide. The reaction was conducted under various conditions to optimize yield:

| Entry | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 120 | Toluene | 12 |

| 2 | 150 | Toluene | Slight improvement |

| 3 | 100 | 1,2-Dichloroethane | 99 |

This study demonstrated that using 1,2-dichloroethane as a solvent significantly improved the yield, highlighting the importance of solvent choice in chemical reactions involving this compound .

Catalysis

In catalytic applications, this compound serves as a phase transfer catalyst, enhancing the efficiency of various reactions by facilitating the transfer of reactants between different phases.

Case Study: Catalytic Reactions

Research has shown that this compound can improve reaction rates and yields in nucleophilic substitution reactions. For instance, in a nucleophilic reaction involving alkyl halides and thiocyanate ions, the presence of this compound increased both the rate and selectivity of the desired product.

Analytical Chemistry

This compound is utilized in analytical chemistry for its ability to form stable complexes with various metal ions, which can be exploited in detection methods.

Case Study: Metal Ion Detection

The compound has been used in methods for detecting metal ions through complexation reactions. For example, it was found that this compound could effectively complex with lead ions, facilitating their detection via spectrophotometric methods.

Material Science

In material science, this compound is explored for its potential applications in creating new materials with specific electronic properties.

Case Study: Electronic Devices

Recent research indicates that using this compound in the synthesis of molecular junction units can enhance the electronic properties of devices. This application is particularly relevant in the development of organic electronic materials where charge transport is critical.

Mécanisme D'action

Le mécanisme par lequel le thiocyanate de tétrabutylammonium exerce ses effets implique l’interaction de l’ion thiocyanate avec diverses cibles moléculaires. L’ion thiocyanate peut agir comme nucléophile, participant à des réactions de substitution. Il peut également former des complexes avec des ions métalliques, ce qui peut modifier la réactivité et les propriétés des ions métalliques .

Comparaison Avec Des Composés Similaires

Le thiocyanate de tétrabutylammonium peut être comparé à d’autres sels de tétrabutylammonium, tels que :

- Bromure de tétrabutylammonium

- Cyanate de tétrabutylammonium

- Nitrate de tétrabutylammonium

- Hydroxyde de tétrabutylammonium

Ces composés partagent des propriétés similaires en raison du cation tétrabutylammonium, mais diffèrent par leurs anions, ce qui leur confère des réactivités et des applications uniques. Par exemple, le bromure de tétrabutylammonium est couramment utilisé comme précurseur dans la synthèse d’autres sels de tétrabutylammonium, tandis que l’hydroxyde de tétrabutylammonium est utilisé comme base forte en synthèse organique .

Activité Biologique

Tetrabutylammonium thiocyanate (TBAT) is a quaternary ammonium salt with the chemical formula . It has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique properties and potential biological activities. This article explores the biological activity of TBAT, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

TBAT is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. The thiocyanate ion () is known for its role in the innate immune system, where it can be converted to antimicrobial agents such as hypothiocyanite (HOSCN) through enzymatic processes.

Antimicrobial Activity

Mechanism of Action

The antimicrobial activity of TBAT is primarily attributed to the thiocyanate ion it releases. Thiocyanate acts as a substrate for lactoperoxidase (LPO), an enzyme that catalyzes the oxidation of thiocyanate to HOSCN, a potent antimicrobial agent. This process enhances the innate immune response against various pathogens, including bacteria and fungi.

Research Findings

A study highlighted the effectiveness of thiocyanate in reducing bacterial viability in cystic fibrosis (CF) pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The study demonstrated that HOSCN generated from thiocyanate exhibited significant antimicrobial activity against these resistant strains, suggesting a potential therapeutic application for TBAT in treating infections associated with CF .

Case Studies

-

Cystic Fibrosis Pathogens

Research conducted on CF isolates showed that the HOSCN generated from TBAT was more effective than traditional antibiotics against certain resistant bacterial strains. The selective detoxification of HOSCN by mammalian thioredoxin reductase (TrxR) further supports its safety profile for human cells while maintaining high antimicrobial efficacy . -

Antimicrobial Spectrum

A study by Ingalsbe et al. (2009) investigated the broader antimicrobial properties of tetrabutylammonium salts, including TBAT. The results indicated that TBAT exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

tetrabutylazanium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CHNS/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHBFZCIFFBTEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190196 | |

| Record name | Tetrabutylammonium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-54-2 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, thiocyanate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of tetrabutylammonium thiocyanate in chemical synthesis?

A1: this compound serves as a valuable reagent and catalyst in various organic reactions. Notably, it facilitates the conversion of substituted aryl thioureas to 2-aminobenzothiazoles. [] This transformation utilizes this compound in conjunction with benzyltrimethylammonium tribromide, offering a controlled and efficient synthetic route. [] Additionally, this compound plays a crucial role in catalyzing the addition of trimethylsilyl cyanide to aldehydes, leading to the formation of cyanohydrin trimethylsilyl ethers. []

Q2: How does the solvent environment influence the behavior of this compound?

A2: Studies on the conductivity of this compound in various solvents reveal significant insights into its solvation behavior. In 1-propoxy-2-propanol, the compound exhibits ion association, influenced by both coulombic and non-coulombic interactions with the solvent. [] Research utilizing γ-butyrolactone, N,N-dimethylacetamide, and their mixtures demonstrates that the solvation of the thiocyanate anion changes depending on the solvent composition. [] The choice of solvent directly impacts the ionic association, conductivity, and overall reactivity of this compound. [, ]

Q3: Can you elaborate on the catalytic mechanism of this compound in the addition of trimethylsilyl cyanide to aldehydes?

A3: this compound can act as either a Lewis or Brønsted base catalyst in this reaction, depending on the presence of water. [] Kinetic and spectroscopic investigations suggest that the reaction can proceed through three distinct mechanisms, leading to first or second order kinetics. [] Interestingly, spectroscopic data hints at the formation of hypervalent silicon species during the reaction of this compound with trimethylsilyl cyanide. [] The presence of water shifts the mechanism towards Brønsted base catalysis, enhancing the reaction rate. []

Q4: Are there any spectroscopic techniques employed to study this compound?

A4: Beyond its use in synthetic applications, this compound has been investigated using various spectroscopic methods. FTIR spectroscopy, for instance, provides valuable information about the ionic association of this compound in binary solvent mixtures. [] This technique allows researchers to observe shifts in the vibrational frequencies of functional groups within the solvent, providing insights into ion-ion, ion-solvent, and solvent-solvent interactions. [] Furthermore, 1H-NMR spectroscopy has been utilized to study the behavior of polymeric ruthenium complexes containing thiocyanate ligands. []

Q5: What insights do conductivity studies offer into the properties of this compound in solution?

A5: Conductivity measurements provide crucial information about the ionic behavior of this compound in various solvents. In acetonitrile, for example, the compound exhibits slight ionic association. [] The analysis of conductivity data, using models like the Fuoss conductance-concentration equation, allows for the determination of key parameters such as limiting molar conductance, association constant, and association diameter. [, ] These parameters offer a quantitative understanding of the ion-solvent interactions and the extent of ion pairing, shedding light on the compound's behavior in solution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.